Phenol, 3,5-dimethyl-4-(methylsulfinyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MesurolPhenolSulfoxide typically involves the oxidation of Mesurol (methiocarb) using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone. The general reaction scheme is as follows:
[ \text{Mesurol} + \text{Oxidizing Agent} \rightarrow \text{MesurolPhenolSulfoxide} ]
Industrial Production Methods
In industrial settings, the production of MesurolPhenolSulfoxide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the conversion of Mesurol to MesurolPhenolSulfoxide. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
MesurolPhenolSulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: MesurolPhenolSulfone.
Reduction: Mesurol.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
MesurolPhenolSulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential effects on various biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Mechanism of Action
The mechanism of action of MesurolPhenolSulfoxide involves its interaction with biological targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenol ring can also participate in hydrophobic interactions, further enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
MesurolPhenolSulfoxide can be compared with other sulfoxide-containing compounds such as:
Sulfoxides: Dimethyl sulfoxide (DMSO), sulindac.
Sulfones: MesurolPhenolSulfone, dapsone.
Uniqueness
MesurolPhenolSulfoxide is unique due to its combination of a sulfoxide group and a phenol ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Conclusion
MesurolPhenolSulfoxide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an important subject of study in fields ranging from chemistry to medicine. Further research into its properties and applications will likely uncover new uses and benefits of this compound.
Properties
IUPAC Name |
3,5-dimethyl-4-methylsulfinylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-4-8(10)5-7(2)9(6)12(3)11/h4-5,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBBDQFXEDCQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865052 | |
Record name | Mesurol phenol sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22454-92-8 | |
Record name | Phenol, 3,5-dimethyl-4-(methylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesurol phenol sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 3,5-DIMETHYL-4-(METHYLSULFINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8N1PC5Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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